Fmoc-D-Arg-OH Fmoc-D-Arg-OH Fmoc-D-Arg-OH

Brand Name: Vulcanchem
CAS No.: 130752-32-8
VCID: VC21538450
InChI: InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol

Fmoc-D-Arg-OH

CAS No.: 130752-32-8

VCID: VC21538450

Molecular Formula: C21H24N4O4

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Arg-OH - 130752-32-8

Description

Fmoc-D-Arg-OH, or N-(fluorenylmethoxycarbonyl)-D-arginine, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial component in the solid-phase peptide synthesis (SPPS) process, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino function of the amino acid, preventing unwanted reactions during the synthesis process.

Synthesis and Use in Peptide Synthesis

Fmoc-D-Arg-OH is synthesized by attaching the Fmoc protecting group to D-arginine. This compound is essential for synthesizing peptides with specific sequences, particularly those requiring D-arginine residues. The Fmoc group is easily removable under mild conditions, typically using piperidine, allowing for the sequential addition of amino acids during peptide synthesis.

Synthesis Steps

  • Protection of Amino Group: The amino group of D-arginine is protected with the Fmoc group.

  • Activation and Coupling: The carboxyl group of Fmoc-D-Arg-OH is activated using coupling agents like carbodiimides (e.g., DIC) in combination with additives such as HOBt or HOAt to facilitate peptide bond formation.

  • Deprotection: The Fmoc group is removed after each coupling step to expose the amino group for the next coupling reaction.

Research Findings and Applications

Fmoc-D-Arg-OH is used extensively in research related to peptide synthesis, particularly in studies involving the synthesis of peptides with specific biological activities. The compound's role in solid-phase peptide synthesis makes it a fundamental tool in biochemistry and molecular biology laboratories.

Applications

  • Peptide Synthesis: Essential for creating peptides with D-arginine residues, which can have unique biological properties.

  • Biological Studies: Used in the synthesis of peptides for studying protein-protein interactions, cell signaling, and drug development.

Comparison with Related Compounds

Fmoc-D-Arg-OH HCl is a related compound where the hydrochloride salt form is used to enhance stability and solubility in certain solvents. The key differences between Fmoc-D-Arg-OH and its hydrochloride salt are:

Comparison Table

PropertyFmoc-D-Arg-OHFmoc-D-Arg-OH HCl
Molecular FormulaC21H24N4O4C21H25ClN4O4
Molecular Weight396.4 g/mol432.9 g/mol
CAS Number130752-32-8214852-44-5
SolubilityOrganic solventsEnhanced solubility in aqueous solutions
CAS No. 130752-32-8
Product Name Fmoc-D-Arg-OH
Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
IUPAC Name (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
Standard InChIKey DVBUCBXGDWWXNY-GOSISDBHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC[NH+]=C(N)N)C(=O)[O-]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
Synonyms Fmoc-D-Arg-OH;130752-32-8;FMOC-D-ARGININE;N-A-FMOC-D-ARGININE;N-ALPHA-FMOC-D-ARGININE;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-guanidinopentanoicacid;N-|A-Fmoc-D-Arginine;MolPort-005-938-133;ZINC2555077;AB02945;AM81508;VC30091;AC-19285;AJ-39691;AK-49348;SC-09316;Y3381;D-Arginine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-;J-300028;I14-39923;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ARGININE;(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOICACID
PubChem Compound 7018814
Last Modified Aug 15 2023

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